1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine
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Description
1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a useful research compound. Its molecular formula is C31H44NP and its molecular weight is 461.674. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with adamantane and piperidine structures have been known to interact with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders .
Mode of Action
It can be inferred from the synthesis process that the compound might interact with its targets through the adamantyl and phenylpiperidine moieties . The presence of a bulky cage-like adamantane structure may modify the reactivity of the compound .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involved in neurological functions .
Pharmacokinetics
The compound’s bioavailability could be influenced by its physicochemical properties, such as its molecular weight and solubility .
Result of Action
Based on the structural similarity to other biologically active compounds, it can be hypothesized that this compound may have potential therapeutic effects in neurological and psychiatric disorders .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature and pH. The compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .
Properties
IUPAC Name |
bis(1-adamantyl)-(2-piperidin-1-ylphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44NP/c1-4-8-32(9-5-1)28-6-2-3-7-29(28)33(30-16-22-10-23(17-30)12-24(11-22)18-30)31-19-25-13-26(20-31)15-27(14-25)21-31/h2-3,6-7,22-27H,1,4-5,8-21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQYIRBFZLNVLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44NP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166673 |
Source
|
Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237588-13-4 |
Source
|
Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1237588-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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